REACTION_CXSMILES
|
[Se](=O)=[O:2].[CH3:4][O:5][CH2:6][O:7][C:8]1[C:17]([N+:18]([O-:20])=[O:19])=[C:16]2[C:11]([CH:12]=[CH:13][C:14]([CH3:21])=[N:15]2)=[CH:10][CH:9]=1>O1CCOCC1.CO>[CH3:4][O:5][CH2:6][O:7][C:8]1[C:17]([N+:18]([O-:20])=[O:19])=[C:16]2[C:11]([CH:12]=[CH:13][C:14]([CH:21]=[O:2])=[N:15]2)=[CH:10][CH:9]=1
|
Name
|
|
Quantity
|
11 mg
|
Type
|
reactant
|
Smiles
|
[Se](=O)=O
|
Name
|
|
Quantity
|
22.1 mg
|
Type
|
reactant
|
Smiles
|
COCOC1=CC=C2C=CC(=NC2=C1[N+](=O)[O-])C
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred for 20 h at 85° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The filtrate was collected
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
leaving a yellow solid, which
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography (4:6 EtOAc/hexane)
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
COCOC1=CC=C2C=CC(=NC2=C1[N+](=O)[O-])C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.0523 mmol | |
AMOUNT: MASS | 13.7 mg | |
YIELD: PERCENTYIELD | 59% | |
YIELD: CALCULATEDPERCENTYIELD | 58.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |